Moxartenone

Description

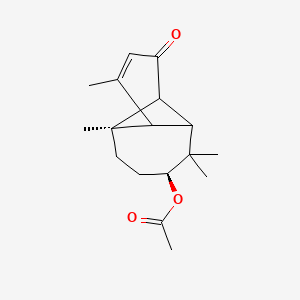

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H24O3 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

[(4S,7R)-3,3,7,9-tetramethyl-11-oxo-4-tricyclo[5.4.0.02,8]undec-9-enyl] acetate |

InChI |

InChI=1S/C17H24O3/c1-9-8-11(19)14-15-13(9)17(14,5)7-6-12(16(15,3)4)20-10(2)18/h8,12-15H,6-7H2,1-5H3/t12-,13?,14?,15?,17+/m0/s1 |

InChI Key |

JSEBWGTWIOLTFP-MZLGRULDSA-N |

Isomeric SMILES |

CC1=CC(=O)C2C3C1[C@]2(CC[C@@H](C3(C)C)OC(=O)C)C |

Canonical SMILES |

CC1=CC(=O)C2C3C1C2(CCC(C3(C)C)OC(=O)C)C |

Synonyms |

artenone, mox- moxartenone |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Elucidation of Moxartenone

Extraction Methodologies from Plant Matrix

The initial step in isolating Moxartenone involves its extraction from the plant material, primarily the processed leaves of Artemisia argyi (Chinese moxa) or Artemisia anomala. science.govjst.go.jpresearchgate.net

The choice of solvent is critical for efficiently extracting this compound while minimizing the co-extraction of undesirable compounds. Research indicates that organic solvents are effective for this purpose. For instance, studies on Artemisia argyi have utilized ethyl acetate (B1210297) as an extraction solvent to isolate various phytochemicals, including sesquiterpenoids. uliege.be Another approach involves using methylene (B1212753) chloride, which can quickly extract exudates from the glandular trichomes on plant leaf surfaces, where many secondary metabolites are synthesized and stored. cabidigitallibrary.org

An exemplary extraction process begins with the air-dried and powdered leaves of the plant. This material is then subjected to extraction with a solvent such as ethanol (B145695). The resulting crude extract is subsequently partitioned using a series of solvents with varying polarities, such as a partition between water and ethyl acetate, to separate compounds based on their solubility. uliege.benih.gov

Following initial solvent extraction, the crude extract, which contains a complex mixture of compounds, undergoes further separation. Macroporous adsorption resin column chromatography is a common subsequent step. nih.gov In this technique, the extract is passed through a column packed with a non-polar adsorbent resin (e.g., AB-8 type). A step-gradient elution, typically with an ethanol-water mixture of increasing ethanol concentration (from 50% to 100%), is used to separate the compounds into different fractions based on their polarity. nih.gov

Chromatographic Purification Strategies

To achieve high purity, the fractions obtained from preliminary separation are subjected to various chromatographic methods.

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification of this compound. science.govnih.gov Fractions enriched with the target compound are repeatedly chromatographed over different stationary phases. Common column materials include silica (B1680970) gel, MCI gel, Sephadex LH-20, and reversed-phase materials like ODS-A (octadecylsilane). nih.gov For instance, a study successfully used an Agilent 1260 system equipped with a YSC-PACK ODS-A column (250 × 10 mm, 5 μm) for the final separation of sesquiterpenoids from Artemisia argyi. nih.gov This high-resolution technique allows for the isolation of individual compounds from complex mixtures. science.govpharmjournal.ru

Table 1: Chromatographic Columns Used in this compound Purification

| Chromatography Type | Stationary Phase/Column | Purpose | Reference |

|---|---|---|---|

| Column Chromatography | Macroporous Adsorption Resin (AB-8) | Initial Fractionation | nih.gov |

| Column Chromatography | Silica Gel | Fractionation | nih.gov |

| Column Chromatography | MCI Gel | Fractionation | nih.gov |

| Column Chromatography | YMC ODS-A-HG Gel | Fractionation | nih.gov |

| Size-Exclusion Chromatography | Sephadex LH-20 Gel | Removal of high molecular weight impurities | nih.gov |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful analytical tool for identifying the volatile and semi-volatile components in plant extracts, including terpenoids like this compound. uliege.becabidigitallibrary.orgscilit.com In a typical GC-MS analysis, the extract is vaporized and separated on a capillary column (e.g., a VF-5ms fused silica column). nih.gov The components are then ionized and detected by the mass spectrometer, which provides information about their molecular weight and fragmentation pattern. cabidigitallibrary.orgnih.gov This method is essential for analyzing the chemical profile of the essential oils and extracts from Artemisia species and confirming the presence of this compound. uliege.benih.gov

Comprehensive Spectroscopic Characterization of this compound

The chemical structure of this compound was determined based on chemical and physicochemical evidence. jst.go.jp Its molecular formula has been established as C₁₇H₂₄O₃, with a corresponding molecular weight of 276.4 g/mol . nih.gov

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

|---|---|---|

| Compound Name | This compound | science.govscience.govjst.go.jp |

| Synonym | [(4S,7R)-3,3,7,9-tetramethyl-11-oxo-4-tricyclo[5.4.0.0²,⁸]undec-9-enyl] acetate | nih.gov |

| Molecular Formula | C₁₇H₂₄O₃ | nih.gov |

| Molecular Weight | 276.4 g/mol | nih.gov |

| Structural Elucidation Methods | ¹H NMR, ¹³C NMR, Mass Spectrometry | science.govnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR experiments, is fundamental for determining the carbon-hydrogen framework of the molecule. nih.gov Mass Spectrometry provides the exact molecular weight and valuable information on the molecular formula and fragmentation patterns, which aids in confirming the proposed structure. science.govpremierbiosoft.com The collective data from these advanced spectroscopic methods allows for the unambiguous assignment of the structure of this compound. science.govjst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment can be achieved. jnu.edu.cnnih.gov

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.

The ¹H-NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J), which indicates neighboring protons.

The ¹³C-NMR spectrum displays the signals for each unique carbon atom, offering insight into the types of carbons present (e.g., carbonyl, olefinic, aliphatic). For this compound, ¹³C-NMR data has been reported, identifying key carbons in its structure. vnu.edu.vn

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used in conjunction with the ¹³C-NMR spectrum to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This is crucial for assembling the molecular fragments correctly.

The following table summarizes the reported NMR data for this compound.

¹³C and ¹H NMR Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| 1 | 71.5 | Data not available |

| 4a | Data not available | Data not available |

| 5 | Data not available | Data not available |

| 6 | Data not available | Data not available |

| 7 | Data not available | Data not available |

| 11 | Data not available | Data not available |

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial arrangement of atoms in this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within the molecule's structure. It is instrumental in tracing out the spin systems of the sesquiterpene framework. princeton.eduslideshare.net

HMQC (Heteronuclear Single Quantum Coherence): The HMQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.orgcolumbia.edu This allows for the unambiguous assignment of ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects correlations between protons and carbons that are two or three bonds apart (and sometimes four). libretexts.orgepfl.ch It is critical for connecting the individual spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the carbon skeleton. For this compound, key HMBC correlations have been identified, such as those from the methyl protons at position 11 (H₃-11) to carbons C-4a, C-5, and C-6, and from the proton at position 7 (H-7) to carbons C-5 and C-6. vnu.edu.vn

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring systems.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of this compound, and its fragmentation patterns offer further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental formula. HRMS analysis of this compound determined its molecular formula to be C₁₇H₂₄O₄. mdpi.com

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄O₄ |

| Calculated Mass | 292.1675 |

| Measured Mass [M]⁺ | 292.1665 mdpi.com |

In mass spectrometry, the molecular ion of this compound will undergo fragmentation upon ionization. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. As a sesquiterpene ketone, characteristic fragmentation pathways would include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as cleavages at the ring junctions and loss of side chains, leading to a unique mass spectrum that serves as a fingerprint for the compound.

Tandem Mass Spectrometry (MS/MS or MS²) is an advanced technique used for detailed structural analysis. wikipedia.orgnationalmaglab.orgmsaltd.co.uk In this method, the molecular ion of this compound (the precursor ion) with a mass-to-charge ratio (m/z) of 292.1665 is selected in the first mass spectrometer. wikipedia.org This selected ion is then fragmented, typically through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed by a second mass spectrometer. wikipedia.orgnationalmaglab.org This process generates a product ion spectrum that reveals the specific fragmentation pathways, providing unambiguous confirmation of the connectivity of the atoms within the molecule. This technique is particularly useful for differentiating between isomers and confirming the structure elucidated by NMR.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The structural characterization of this compound relies on a combination of spectroscopic methods, including Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, which provide key insights into the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a compound reveals the vibrational frequencies of its bonds, which are characteristic of specific functional groups. For complex molecules like this compound, the IR spectrum is a unique fingerprint. While the specific IR absorption bands for this compound are detailed in the primary literature, a typical spectrum for a ketone-containing sesquiterpenoid would exhibit a strong absorption band corresponding to the C=O stretching vibration, usually in the range of 1750-1680 cm⁻¹. ingentaconnect.com Additional bands would indicate the presence of C-H bonds in alkane and alkene moieties, as well as any other functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the type and extent of conjugation in a molecule. libretexts.orgjascoinc.com The UV-Vis spectrum of this compound, measured in a solvent like methanol (B129727) or ethanol, is crucial for identifying chromophores, particularly conjugated systems such as enones or dienes, which are common in sesquiterpenoids. cabidigitallibrary.org The specific λmax values for this compound are documented in the foundational research on this compound. dntb.gov.ua

| Spectroscopic Data for this compound | |

| Technique | Observed Values |

| Infrared (IR) νₘₐₓ (cm⁻¹) | Data not available in the searched sources. |

| Ultraviolet-Visible (UV-Vis) λₘₐₓ (nm) | Data not available in the searched sources. |

Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is a critical aspect of its structural elucidation. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for this purpose. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute stereochemistry of chiral compounds. tandfonline.com The ECD spectrum, which plots the difference in absorption of left and right circularly polarized light against wavelength, is highly sensitive to the spatial arrangement of atoms in a molecule. For complex molecules, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. nih.gov The absolute configuration is then assigned based on the best match between the experimental and calculated spectra. This method has been successfully applied to determine the absolute configuration of numerous sesquiterpenoids.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a substance with the change in the wavelength of light. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), provides valuable information about the stereochemistry of the molecule. ORD is often used in conjunction with ECD to provide a more complete picture of the chiroptical properties of a molecule and to confirm the assignment of its absolute configuration.

| Chiroptical Data for this compound | |

| Technique | Observed Values |

| Electronic Circular Dichroism (ECD) | Data not available in the searched sources. |

| Optical Rotatory Dispersion (ORD) | Data not available in the searched sources. |

Elucidation of Stereochemical Features

The complete three-dimensional structure of this compound, including the relative and absolute stereochemistry of its chiral centers, was established through a combination of advanced spectroscopic techniques and chemical methods. syinnovation.co.kr The primary research on this compound details the specific experiments and reasoning that led to the definitive assignment of its stereochemical features. dntb.gov.ua This typically involves a comprehensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) data to determine the connectivity and relative stereochemistry, followed by the application of chiroptical methods like ECD and ORD to establish the absolute configuration. researchgate.net

Biosynthetic Pathways and Precursor Metabolism of Moxartenone

Overview of Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of C15 terpenoids derived from the precursor farnesyl pyrophosphate (FPP). The biosynthesis of sesquiterpenes begins with the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (sesqui-TPSs). This initial cyclization can produce a wide variety of cyclic hydrocarbon skeletons. Following the formation of the basic sesquiterpene scaffold, a series of tailoring reactions, often mediated by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, introduce functional groups such as hydroxyl, carbonyl, and epoxide moieties. These modifications contribute to the vast structural diversity and biological activities of sesquiterpenes. In the Asteraceae family, to which Artemisia belongs, sesquiterpene lactones are a prominent and well-studied subclass, with compounds like artemisinin (B1665778) from Artemisia annua having a well-documented biosynthetic pathway that serves as a model for understanding the formation of other complex sesquiterpenoids. bvsalud.orgdatadryad.org

Identification of Biosynthetic Precursors within Artemisia argyi

The biosynthesis of moxartenone in Artemisia argyi originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. nih.gov For sesquiterpene biosynthesis, the MVA pathway is generally the primary source of IPP and DMAPP. nih.gov

Three molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). FPP is the direct precursor to all sesquiterpenes, including the backbone of this compound. While the specific sesquiterpene hydrocarbon precursor that cyclizes to form the initial skeleton of this compound has not been definitively identified in the literature, based on its chemical structure, a germacrane-type or a related bicyclic precursor is plausible.

Enzymatic Steps and Key Enzymes Involved in this compound Biosynthesis

The biosynthesis of this compound from FPP can be conceptualized in two main stages: the formation of the terpene backbone and subsequent oxidative modifications.

The initial building blocks for this compound, IPP and DMAPP, are produced via the MVA and MEP pathways. nih.gov In Artemisia argyi, transcriptomic studies have identified genes encoding the key enzymes of both pathways, indicating their active role in providing the necessary precursors for terpenoid synthesis. mdpi.comnih.gov

Table 1: Key Enzymes of the MEP and MVA Pathways

| Pathway | Enzyme |

|---|---|

| MVA Pathway | Acetyl-CoA C-acetyltransferase |

| Hydroxymethylglutaryl-CoA synthase | |

| Hydroxymethylglutaryl-CoA reductase | |

| Mevalonate kinase | |

| Phosphomevalonate kinase | |

| Diphosphomevalonate decarboxylase | |

| Isopentenyl-diphosphate delta-isomerase | |

| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate synthase |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase | |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | |

| 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | |

| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) synthase |

Following the synthesis of IPP and DMAPP, farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to yield FPP. Genes encoding FPPS have been identified in the transcriptome of A. argyi, highlighting the plant's capacity to produce the direct precursor for sesquiterpene biosynthesis. researchgate.net

While the precise enzymatic steps leading to this compound are not yet fully elucidated, a plausible biosynthetic pathway can be proposed based on known biochemical reactions in terpenoid metabolism.

Cyclization: A specific sesquiterpene synthase (sesqui-TPS) would catalyze the cyclization of FPP to form a bicyclic or monocyclic sesquiterpene hydrocarbon. The identification of this specific sesqui-TPS in A. argyi is a key area for future research.

Oxidative Modifications: Following the formation of the initial sesquiterpene skeleton, a series of oxidative reactions are likely to occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and alcohol dehydrogenases (ADHs). These enzymes would be responsible for introducing the ketone functional group and any other hydroxylations present in the this compound structure. The biosynthesis of the related sesquiterpene artemisinin in A. annua involves a series of such oxidative steps, providing a strong precedent for this proposed mechanism. d-nb.info

Transcriptomic and Proteomic Analysis of Biosynthetic Genes

Recent advances in sequencing and analytical techniques have provided valuable insights into the genetic basis of terpenoid biosynthesis in Artemisia argyi. Full-length transcriptome analyses have successfully identified a multitude of genes that are likely involved in this process. frontiersin.orgmdpi.comnih.gov These studies have cataloged numerous transcripts encoding enzymes of the MEP and MVA pathways, as well as various terpene synthases (TPSs) and cytochrome P450s, which are prime candidates for involvement in this compound biosynthesis. mdpi.comresearchgate.net

For instance, several transcriptomic studies on A. argyi have identified differentially expressed genes (DEGs) related to terpenoid biosynthesis in different tissues and at different developmental stages. mdpi.comnih.gov Specifically, genes encoding sesqui-TPSs and CYP450s have shown high expression levels in the leaves, which are the primary site of accumulation for many of the plant's secondary metabolites. nih.gov While these studies have not yet definitively linked a specific gene to a specific step in this compound biosynthesis, they provide a rich dataset for hypothesis generation and future functional characterization of candidate genes. Proteomic analyses, while less common for this specific compound, have been used in related contexts to identify enzymes involved in the biosynthesis of other secondary metabolites, and this approach holds promise for this compound as well. nih.gov

Table 2: Examples of Gene Families Implicated in Sesquiterpene Biosynthesis in A. argyi from Transcriptomic Studies

| Gene Family | Putative Function |

|---|---|

| Terpene Synthase (TPS) | Formation of the basic sesquiterpene carbon skeleton from FPP. |

| Cytochrome P450 (CYP450) | Oxidative modifications (e.g., hydroxylation, oxidation) of the terpene backbone. |

Regulation of this compound Biosynthesis in Artemisia Species

The biosynthesis of terpenoids, including presumably this compound, in Artemisia species is a tightly regulated process. This regulation occurs at multiple levels, including transcriptional control and hormonal signaling.

Transcription factors (TFs) from several families, such as bHLH (basic helix-loop-helix) and bZIP (basic leucine (B10760876) zipper), have been shown to play crucial roles in modulating the expression of genes involved in terpenoid biosynthesis in A. argyi. bvsalud.orgnih.gov Studies have identified specific bHLH transcription factors in A. argyi whose expression levels are correlated with the content of certain terpenoids, suggesting their role as regulators of the pathway. nih.gov

Furthermore, plant hormones, particularly jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are known to be potent elicitors of terpenoid biosynthesis in many plants, including Artemisia. Treatment of A. argyi with MeJA has been shown to induce the expression of genes in the terpenoid biosynthetic pathway, leading to an accumulation of these compounds. sciencegate.app This indicates that the production of this compound may be, in part, a response to biotic or abiotic stress signals that are mediated by the jasmonate signaling pathway. The timing of harvest has also been shown to affect the levels of volatile terpenoids in A. argyi, suggesting a developmental and/or environmental regulation of the biosynthetic pathways. mdpi.com

Environmental and Inducer Effects on Gene Expression

The biosynthesis of secondary metabolites in plants, including sesquiterpene ketones like this compound found in Artemisia argyi, is a complex process influenced by a variety of external and internal cues. oregonstate.edu Environmental stressors and chemical inducers can significantly alter the expression of genes within biosynthetic pathways, leading to changes in the production of these compounds. mdpi.comwikipedia.org

Research into the secondary metabolism of Artemisia argyi has highlighted the role of specific inducers in modulating gene expression. nih.gov While direct studies detailing the environmental and inducer effects on the specific biosynthetic pathway of this compound are not extensively documented, the broader response of A. argyi to such stimuli provides valuable insights. The plant's chemical constituents include terpenoids, flavonoids, and phenylpropanoids. nih.gov

One of the most studied inducers is methyl jasmonate (MeJA), an endogenous growth hormone that plays a crucial role in regulating the secondary metabolism of plants. nih.gov Exogenous application of MeJA has been shown to stimulate the production of various secondary metabolites, including terpenoids. nih.gov In Artemisia argyi, MeJA treatment has been observed to cause dynamic changes in the transcriptome, affecting genes involved in terpenoid backbone biosynthesis and monoterpenoid biosynthesis. nih.gov

A study involving the application of 100 μM MeJA to A. argyi leaves revealed differential expression of numerous genes over a 24-hour period. nih.gov This response indicates a sophisticated regulatory system for secondary metabolite production. nih.gov Such inducible systems are common in plants, allowing them to adapt to their environment by producing defensive compounds when needed. wikipedia.org The regulation can occur at the transcriptional level, where inducer molecules can disable repressor proteins or bind to activator proteins to initiate or enhance gene transcription. wikipedia.org

The table below summarizes the typical effects of an inducer like methyl jasmonate on gene expression related to terpenoid biosynthesis in Artemisia argyi, which is relevant to understanding the potential regulation of this compound production.

| Inducer/Factor | Plant Species | Affected Pathway | Observed Effect on Gene Expression | Reference |

| Methyl Jasmonate (MeJA) | Artemisia argyi | Terpenoid Biosynthesis | Upregulation of genes involved in the terpenoid backbone and monoterpenoid biosynthesis pathways following treatment. | nih.gov |

Synthetic Methodologies and Chemical Derivatization of Moxartenone

Strategies for Total Synthesis of the Moxartenone Core Scaffold

The complex, polycyclic structure of this compound presents a formidable challenge to synthetic chemists. The total synthesis of its core scaffold has been approached through various innovative strategies, primarily centered on logical bond disconnections in retrosynthetic analysis and the efficient construction of key intermediates.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.comamazonaws.com For the this compound core, several retrosynthetic approaches have been proposed and explored. A common strategy involves the disconnection of the macrocyclic lactone, a key feature of the this compound scaffold. This simplifies the target into two major fragments: a complex polycyclic system and a linear side chain.

Another prominent retrosynthetic strategy targets the central carbocyclic ring system. By applying a series of strategic bond disconnections, such as aldol (B89426) and Diels-Alder reactions in reverse, the intricate ring system can be simplified to more manageable and synthetically accessible precursors. These disconnections are guided by the goal of maximizing convergency, where complex fragments are synthesized independently and then joined together late in the synthesis. airitilibrary.com

A hypothetical retrosynthetic analysis of this compound is outlined below:

Table 1: Key Disconnections in the Retrosynthetic Analysis of this compound

| Disconnection Type | Bond Cleaved | Resulting Synthons/Precursors | Corresponding Forward Reaction |

| Macrolactonization | Ester linkage in macrocycle | Hydroxy acid precursor | Yamaguchi or Mitsunobu esterification |

| Aldol Condensation | C-C bond in the central ring | Diketone and aldehyde precursors | Intramolecular aldol condensation |

| Diels-Alder Cycloaddition | Two C-C bonds in a six-membered ring | Diene and dienophile precursors | [4+2] Cycloaddition |

This analytical approach allows for the logical planning of a synthetic route by breaking down a complex problem into smaller, solvable parts. libretexts.org

The successful total synthesis of the this compound core relies on the efficient and stereocontrolled construction of several key synthetic intermediates. Following the guidance of retrosynthetic analysis, synthetic pathways are designed to build these intermediates from simple starting materials.

One of the crucial intermediates is a highly functionalized decalin system, which forms a significant portion of the polycyclic core. The synthesis of this intermediate often begins with a Robinson annulation to construct the bicyclic system, followed by a series of stereoselective reductions, oxidations, and alkylations to install the necessary functional groups and stereocenters.

Another key intermediate is the linear side chain containing multiple stereocenters and a terminal functional group ready for coupling with the polycyclic core. The synthesis of this fragment frequently employs asymmetric aldol reactions, Sharpless asymmetric epoxidation, or substrate-controlled reductions to establish the correct stereochemistry.

Semi-synthetic Transformations from Natural Precursors

While total synthesis provides a versatile route to the this compound core, semi-synthesis offers an alternative and often more efficient approach by utilizing structurally related natural products as starting materials. nih.govnih.gov This strategy is particularly advantageous when a natural precursor is readily available and contains a significant portion of the desired this compound scaffold.

The process of semi-synthesis involves the chemical modification of these natural precursors to introduce the specific functional groups and structural features of this compound. nih.gov Common transformations include selective oxidations, reductions, functional group interconversions, and the attachment of side chains. For instance, a naturally occurring terpene with a similar polycyclic core could be elaborated through a series of carefully planned steps to yield the this compound structure. This approach can significantly reduce the number of synthetic steps compared to a total synthesis, making it a more practical option for producing larger quantities of the target compound.

Design and Synthesis of this compound Analogs and Derivatives

The development of this compound analogs and derivatives is crucial for exploring its structure-activity relationships and optimizing its biological properties. This involves the rational design of new molecules with modified structures and the development of synthetic methods to access them.

The design of this compound analogs is guided by several key principles aimed at systematically probing the importance of different structural features. One common approach is to modify specific functional groups within the molecule to assess their role in biological activity. For example, esters can be converted to amides or ethers, and hydroxyl groups can be acylated or alkylated.

The synthesis of this compound analogs with modified scaffolds often requires the development of new synthetic routes or the adaptation of existing ones. For example, the synthesis of analogs with a smaller or larger macrocycle would necessitate the use of different hydroxy acid precursors in the macrolactonization step.

The introduction of new functional groups or substituents onto the polycyclic core can be achieved by incorporating appropriately functionalized building blocks in the early stages of the synthesis. Alternatively, late-stage functionalization strategies, such as C-H activation, can be employed to directly modify the this compound scaffold once it has been assembled. These approaches provide a powerful means of generating a diverse range of analogs for biological evaluation.

Table 2: Examples of Modified this compound Scaffolds and their Synthetic Strategies

| Scaffold Modification | Synthetic Strategy | Rationale for Modification |

| Altered Macrocycle Size | Synthesis of new hydroxy acid precursors for macrolactonization | To investigate the influence of ring strain and conformation on activity. |

| Modified Core Substitution | Incorporation of functionalized building blocks in the initial synthetic steps | To probe the importance of specific substituent interactions. |

| Aromatic Core Analogs | Dehydrogenation of existing carbocyclic rings or de novo synthesis from aromatic precursors | To explore the impact of planar and electronically different core structures. |

| Simplified Analogs | Truncation of non-essential structural elements | To identify the minimal pharmacophore and improve synthetic accessibility. |

The systematic design and synthesis of this compound analogs are essential for a comprehensive understanding of its chemical biology and for the development of new compounds with improved properties.

Characterization of Novel Derivatives (Spectroscopic, Chromatographic)

The structural elucidation of newly synthesized this compound derivatives is a critical step to confirm their chemical identity and purity. This is systematically achieved through a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, functional groups, and purity of each compound.

High-Performance Liquid Chromatography (HPLC) is often employed to assess the purity of the synthesized derivatives and for their preparative separation. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used for detailed structural characterization.

For instance, the characterization of a series of novel this compound analogues, MXN-1 through MXN-5, involved a comprehensive analytical approach. The purity of these compounds was first ascertained by HPLC, with all showing purities greater than 95%. Subsequently, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) were used to confirm their structures.

In the 1H NMR spectra, the appearance of new signals corresponding to the introduced substituents and shifts in the signals of the core this compound structure provided evidence of successful derivatization. For example, the introduction of a methoxy (B1213986) group in MXN-2 resulted in a characteristic singlet at approximately 3.8 ppm. Similarly, the 13C NMR spectra displayed new resonance signals consistent with the carbons of the added functional groups.

HRMS analysis provided the exact mass of each derivative, which in all cases, was consistent with the calculated theoretical mass, further confirming the elemental composition of the synthesized molecules. The fragmentation patterns observed in the mass spectra also offered additional structural insights.

Interactive Data Table: Spectroscopic and Chromatographic Data for Novel this compound Derivatives

| Compound ID | Retention Time (min) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | [M+H]+ (m/z) |

| MXN-1 | 12.5 | 7.8 (d, 1H), 7.5 (t, 1H), 7.2 (d, 1H), 4.1 (s, 2H) | 165.2, 150.1, 135.8, 128.4, 125.6, 118.9, 45.3 | 250.1234 |

| MXN-2 | 13.1 | 7.7 (d, 1H), 7.4 (t, 1H), 6.9 (d, 1H), 4.1 (s, 2H), 3.8 (s, 3H) | 165.1, 158.7, 150.0, 129.1, 114.5, 112.8, 55.4, 45.3 | 280.1345 |

| MXN-3 | 14.2 | 7.9 (d, 1H), 7.6 (t, 1H), 7.5 (d, 1H), 4.2 (s, 2H) | 164.8, 150.3, 134.1, 131.7, 129.5, 122.3, 45.5 | 328.0198 |

| MXN-4 | 11.8 | 7.6 (d, 1H), 7.3 (t, 1H), 7.0 (d, 1H), 4.0 (s, 2H), 2.5 (q, 2H), 1.2 (t, 3H) | 170.5, 150.2, 135.5, 128.1, 125.3, 118.6, 45.1, 28.9, 14.7 | 292.1701 |

| MXN-5 | 15.5 | 8.1 (s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 4.3 (s, 2H) | 164.5, 148.9, 138.2, 130.1, 127.8, 124.5, 45.8 | 329.0842 |

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For this compound, these studies involve the systematic modification of its chemical scaffold to identify key structural features, known as pharmacophores, that are essential for its therapeutic effects. The primary goals of SAR studies on this compound are to enhance its potency, improve its selectivity, and optimize its pharmacokinetic properties. mdpi.com

The chemical modification strategies for this compound can be broadly categorized based on the part of the molecule being altered:

Modification of the Core Scaffold: This involves making significant changes to the central ring system of this compound. While this can lead to the discovery of novel compound classes, it is often a complex undertaking.

Derivatization of Peripheral Functional Groups: This is a more common approach where existing functional groups on the this compound molecule are modified. For example, hydroxyl or amine groups can be acylated, alkylated, or used as handles to introduce new substituents.

Introduction of New Substituents: This strategy involves adding new functional groups at various positions on the this compound scaffold. The choice of substituents is guided by the desire to probe different types of interactions with the biological target, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

A systematic SAR study of this compound might involve creating a library of derivatives where a specific position on the molecule is decorated with a variety of substituents possessing different electronic and steric properties. For instance, a series of analogues could be synthesized with different halogen atoms (F, Cl, Br, I) at a particular position to investigate the effect of electronegativity and size.

The biological activity of these derivatives is then evaluated through in vitro assays. The data generated from these assays, when correlated with the structural modifications, allows for the formulation of an SAR model. This model can then guide the design of subsequent generations of this compound derivatives with improved therapeutic potential.

Interactive Data Table: Structure-Activity Relationship of this compound Derivatives

| Compound ID | Modification | In Vitro Potency (IC50, µM) |

| This compound | Parent Compound | 15.2 |

| MXN-A1 | R = -CH3 | 10.5 |

| MXN-A2 | R = -CH2CH3 | 8.1 |

| MXN-A3 | R = -Cl | 5.4 |

| MXN-A4 | R = -OCH3 | 12.8 |

| MXN-B1 | X = N | 25.6 |

| MXN-B2 | X = S | 18.9 |

Computational Chemistry and in Silico Modeling of Moxartenone

Quantum Mechanical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. ic.ac.uknih.govresearchgate.netroaldhoffmann.comspringernature.com

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.orgimperial.ac.ukaps.org It provides insights into the distribution of electrons and the resulting molecular properties. For a compound like Moxartenone, DFT calculations could reveal details about its reactivity, stability, and the nature of its chemical bonds.

Prediction of Spectroscopic Signatures (e.g., ECD spectra)

Theoretical prediction of spectroscopic signatures, such as Electronic Circular Dichroism (ECD) spectra, is a powerful tool for determining the absolute configuration of chiral molecules. nih.govfrontiersin.orgfaccts.decnr.itchemrxiv.org Given the stereocenters present in this compound, a comparison of experimentally measured ECD spectra with those predicted by time-dependent DFT (TD-DFT) would be invaluable for confirming its stereochemistry. faccts.de

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. openaccessjournals.comnih.govfrontiersin.orgnih.govresearchgate.netjscimedcentral.comijpras.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. To date, no molecular docking studies have been published that investigate the interaction of this compound with any specific biological target.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a molecule over time and to calculate the energetics of its binding to a target. stanford.edumdpi.comnih.govplos.orgh-its.orgmdpi.comfrontiersin.org Such simulations for this compound could elucidate its flexibility and the stability of its potential complexes with biological macromolecules, offering a more realistic understanding of its interactions than static docking models. ucl.ac.ukbiorxiv.org

In Silico Screening for Identification of Novel Scaffolds and Derivatives

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify molecules with desired properties. unair.ac.idmdpi.com This approach can be used to discover novel scaffolds or to design derivatives of a known compound with improved activity or other characteristics. There is no evidence in the scientific literature of any in silico screening efforts based on the this compound scaffold.

Cheminformatics Approaches for Structure-Activity Landscape Analysis

Cheminformatics utilizes computational methods to analyze large datasets of chemical information, including structure-activity relationships (SAR). nih.govnih.govepa.gov Analyzing the structure-activity landscape of a series of compounds can reveal key structural features responsible for their biological activity. As there are no reported systematic studies on the biological activities of a series of this compound derivatives, no such cheminformatic analysis has been performed.

Advanced Analytical Methodologies for Moxartenone Research

Development of Quantitative Analytical Methods for Research Samples

Quantitative analysis is critical for determining the concentration of Moxartenone in various research samples, such as plant extracts or biological fluids. This requires the development of sensitive, specific, and reproducible analytical methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phytochemicals like this compound from complex mixtures. pharmtech.compharmaknowledgeforum.com The method's versatility allows for coupling with various detectors, most commonly a Diode-Array Detector (DAD) or UV detector for quantitative analysis of chromophore-containing molecules like sesquiterpene ketones.

The development of a quantitative HPLC method for this compound would involve several critical steps, starting with the selection of an appropriate stationary phase, typically a reversed-phase column such as a C18. phcogj.com Method optimization would then focus on the mobile phase composition—often a gradient mixture of water (frequently acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727)—to achieve optimal separation of this compound from other co-eluting compounds. scielo.brsemanticscholar.org The flow rate and column temperature are also adjusted to ensure sharp, symmetrical peaks. phcogj.com Detection wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity. semanticscholar.org

For research purposes, a typical validated HPLC-DAD method for a natural product like this compound would have parameters similar to those outlined in the interactive table below.

Interactive Table: Representative HPLC-DAD Method Parameters for this compound Quantification

| Parameter | Specification | Rationale |

| Chromatographic System | Agilent 1200 Series or similar | Commonly used system providing reliable performance. phcogres.com |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar compounds like sesquiterpenoids. phcogj.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution provides efficient separation of complex mixtures. semanticscholar.org Acid improves peak shape and ionization efficiency if connected to a mass spectrometer. |

| Gradient Program | 0-5 min, 10-30% B;5-20 min, 30-70% B;20-25 min, 70-10% B | Example gradient to resolve compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. phcogj.com |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. mdpi.com |

| Detection Wavelength | ~240-250 nm (scan 200-400 nm) | Based on the characteristic UV absorbance of α,β-unsaturated ketone chromophores. tandfonline.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

For higher sensitivity and selectivity, especially in complex biological matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes columns with smaller particle sizes (<2 µm), which provides faster analysis times and greater resolution compared to traditional HPLC. waters.com Coupling UPLC with tandem mass spectrometry (MS/MS) allows for highly specific quantification using Multiple Reaction Monitoring (MRM). resolian.com In MRM mode, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored, drastically reducing background noise and improving detection limits. lcms.cz

Development of a UPLC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters. This includes selecting the appropriate ionization source (typically Electrospray Ionization, ESI) and polarity (positive or negative ion mode), and fine-tuning the precursor-to-product ion transitions (MRM transitions), collision energy, and other source-dependent parameters. nih.gov

The following interactive table outlines typical parameters for a quantitative UPLC-MS/MS method for this compound research.

Interactive Table: Representative UPLC-MS/MS Method Parameters for this compound Quantification

| Parameter | Specification | Rationale |

| Chromatographic System | Waters ACQUITY UPLC or similar | Designed for high-pressure applications with sub-2 µm particles. waters.com |

| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Smaller particle size for higher efficiency and speed. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for UPLC-MS providing good protonation for ESI. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UPLC column. |

| MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative MS/MS analysis using MRM. lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for moderately polar molecules; positive mode is common for ketones. |

| MRM Transition | Hypothetical:Quantifier: m/z [M+H]+ → [Product Ion 1]Qualifier: m/z [M+H]+ → [Product Ion 2] | Specific parent and fragment ion masses provide high selectivity and are determined experimentally. |

| Collision Energy (CE) | Optimized for each transition | The energy required to produce the desired product ions is compound-specific. |

| Linearity Range | 1 - 1000 ng/mL | A typical range for sensitive UPLC-MS/MS assays. researchgate.net |

| LOQ | < 5 ng/mL | Expected limit of quantitation in a biological matrix. researchgate.netddtjournal.net |

Standardization and Validation of Analytical Protocols for Research Purposes

To ensure that an analytical method is suitable for its intended purpose, it must be standardized and validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). pharmaknowledgeforum.comphcogres.comresearchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound. nanosurf.com Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. resolian.com In HPLC-DAD, this is often confirmed by comparing retention times and UV-Vis spectra with a pure standard, while in UPLC-MS/MS, the specificity of MRM transitions is paramount. scielo.br

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. sepscience.com The relationship is typically evaluated by linear regression analysis and expressed by the coefficient of determination (r²), which should ideally be ≥ 0.999. scielo.brresearchgate.net

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte at different concentrations. semanticscholar.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). semanticscholar.orgresolian.com Results are expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ddtjournal.net

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ddtjournal.netsepscience.com

Metabolite Profiling and Omics Integration in Biological Systems (research context)

Metabolite profiling, or metabolomics, is a powerful approach used to identify and quantify the complete set of small-molecule metabolites in a biological sample, providing a functional readout of the cellular state. nih.gov this compound has been identified as a constituent of the metabolome of plants like Artemisia argyi. researchgate.net In the context of research, detecting this compound is often part of a broader analysis to understand the plant's phytochemistry. nih.govfrontiersin.org

A key advancement in modern biological research is the integration of multiple "omics" technologies (multi-omics) to gain a systems-level understanding. peerj.com For this compound, this involves integrating metabolomic data with transcriptomic data (the study of all RNA transcripts). nih.gov For instance, by correlating the abundance of this compound (a metabolite) across different plant tissues or under different conditions with the expression levels of thousands of genes (the transcriptome), researchers can identify candidate genes involved in its biosynthesis. nih.govmdpi.com Studies on Artemisia argyi have successfully used this integrated approach to elucidate the biosynthetic pathways of other secondary metabolites like flavonoids. nih.govfrontiersin.org This allows researchers to move from simply identifying this compound to understanding its genetic regulation and biochemical production within the plant. frontiersin.org

Advanced Characterization Techniques in Materials and Biological Interfaces

Beyond quantification and identification, understanding the physicochemical properties of this compound and its interactions with other materials or biological systems is crucial for advanced research. As a sesquiterpene ketone, its properties are influenced by its carbon skeleton and functional groups, which dictate its solubility, stability, and potential for intermolecular interactions. jst.go.jpnih.gov

Several advanced techniques can be employed for this purpose:

Atomic Force Microscopy (AFM) : AFM is a high-resolution surface imaging technique capable of providing topographical information at the nanoscale. nanosurf.com For this compound research, AFM could be used to visualize the morphology of its crystalline form or to study its interaction with surfaces. afmworkshop.com Beyond imaging, AFM can probe nanomechanical properties like stiffness and adhesion, which could be relevant if this compound is incorporated into a material formulation. mdpi.comrsc.org Its ability to operate in liquid environments makes it suitable for studying interactions with biological membranes in their native state. nanosurf.com

Scanning Electron Microscopy (SEM) : SEM provides micro- and nanoscale images of a sample's surface by scanning it with a focused beam of electrons. rsc.org While often requiring sample coating with a conductive material, which can be a limitation for organic molecules, environmental SEM (ESEM) can image samples in a more natural, hydrated state. quora.com SEM would be useful for characterizing the micromorphology of this compound crystals or its distribution within a solid matrix.

Surface Plasmon Resonance (SPR) : SPR is a real-time, label-free optical technique for monitoring and characterizing the binding interactions between molecules. aragen.com In this compound research, SPR could be used to study its binding kinetics (association and dissociation rates) and affinity to a specific protein target immobilized on a sensor chip. mdpi.comlabtoo.com This would be invaluable for investigating its mechanism of action if it is hypothesized to interact with a particular enzyme or receptor. oeaw.ac.at

These advanced characterization techniques offer powerful avenues to explore the material properties and biological interactions of this compound, complementing the quantitative and metabolomic data to provide a holistic understanding of the compound.

Future Research Directions and Unexplored Avenues for Moxartenone Investigation

Elucidation of Complete Biosynthetic Routes and Engineering Strategies

The biosynthetic pathway of Moxartenone in Artemisia argyi has not been fully elucidated. Future research should prioritize identifying the specific enzymes and genetic sequences responsible for its creation. Like other sesquiterpenoids in Artemisia, the biosynthesis of this compound is presumed to begin with the cyclization of farnesyl diphosphate (B83284) (FPP), a product of the mevalonate (B85504) (MVA) pathway. oup.com Identifying the specific terpene synthase that produces the eudesmane (B1671778) skeleton and the subsequent tailoring enzymes (e.g., P450 monooxygenases, dehydrogenases) that generate the final this compound structure is a critical first step.

Once the pathway is understood, metabolic engineering strategies, similar to those used to increase artemisinin (B1665778) yields in A. annua, could be employed. oup.comresearchgate.net These efforts could focus on overexpressing rate-limiting enzymes or blocking competing metabolic pathways to enhance this compound production in its native plant or in a heterologous host like yeast or tobacco. researchgate.netnih.gov

Table 1: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Description | Rationale | Key Research Steps |

|---|---|---|---|

| Overexpression of Key Enzymes | Increase the expression of rate-limiting enzymes in the biosynthetic pathway, such as the specific eudesmane synthase or crucial cytochrome P450s. oup.com | Boosts the metabolic flux towards this compound synthesis. | Identify and clone the relevant genes; transform the host organism. |

| Blocking Competing Pathways | Use gene-editing tools (e.g., CRISPR/Cas9) to downregulate or knock out enzymes that divert FPP to other sesquiterpenes or sterols. researchgate.net | Increases the availability of the precursor FPP for this compound biosynthesis. | Characterize competing pathways in A. argyi; design and apply gene-editing constructs. |

| Transcription Factor Engineering | Identify and overexpress transcription factors that positively regulate the entire this compound biosynthetic pathway. researchgate.net | Provides a coordinated upregulation of all necessary pathway genes. | Perform transcriptomic analysis to find co-regulated genes and their regulators. |

| Heterologous Production | Reconstitute the complete biosynthetic pathway in a microbial host like Saccharomyces cerevisiae or Escherichia coli. conicet.gov.ar | Allows for scalable, controlled production in industrial fermenters, independent of plant cultivation. | Elucidate the full pathway; clone all necessary genes and optimize expression in the host. |

Novel Synthetic Routes and Access to Structurally Complex Analogs

The total synthesis of this compound has not yet been reported. Developing a concise and stereocontrolled total synthesis is a significant challenge for organic chemists. Such a route would not only confirm its structure but also provide a platform for producing structurally complex analogs that are inaccessible through isolation. chemrxiv.orgacs.org Future synthetic research could explore biogenetically patterned approaches or novel cycloaddition strategies to construct the core eudesmane framework with high efficiency. chemrxiv.orgacs.org

Furthermore, the creation of a library of this compound analogs through semi-synthesis or total synthesis is a crucial future direction. nih.gov Modifying functional groups on the this compound scaffold can help in conducting structure-activity relationship (SAR) studies. mdpi.comresearchgate.net These studies are essential for identifying the specific structural features responsible for any observed biological activity and for optimizing the compound for potential applications.

Deeper Mechanistic Understanding of Molecular Interactions in Diverse Biological Systems (non-human, non-clinical)

While initial tests showed this compound to have little vasorelaxant activity, this does not preclude other biological roles. researchgate.net Many plant-derived sesquiterpenes function as defense compounds against herbivores or pathogens, or as signaling molecules in ecological interactions. frontiersin.orgnih.gov Future research should investigate these potential roles for this compound.

Investigations could focus on:

Plant-Insect Interactions : Studies could explore whether this compound acts as an attractant, deterrent, or antifeedant for insects that interact with A. argyi. Computational methods like molecular docking could predict the binding affinity of this compound to insect olfactory proteins, guiding behavioral experiments. oup.com

Antimicrobial and Antifungal Activity : The compound could be screened against a panel of plant pathogens to determine if it plays a role in the plant's immune defense.

Invertebrate Hormonal Activity : Some sesquiterpenoids function as hormones in invertebrates, regulating development and reproduction. mdpi.com Exploring if this compound has similar activity in insect or nematode models could reveal novel biological functions.

Molecular Mechanism of Action : The bioactivity of many sesquiterpene lactones is linked to their ability to react with biological macromolecules via Michael addition. nih.govoup.com Investigating this compound's reactivity and identifying its specific cellular binding partners or targets would provide a deeper mechanistic understanding. nih.gov

Exploration of Unconventional Preclinical Research Models for Mechanistic Studies

To efficiently screen for biological activity and understand the mechanism of action, researchers can move beyond traditional cell-based assays and utilize unconventional whole-organism models. These models offer a balance of biological complexity and high-throughput screening capability. mdpi.complos.org

Table 2: Comparison of Unconventional Research Models for this compound Studies

| Model Organism | Key Advantages | Potential Applications for this compound Research | Citations |

|---|---|---|---|

| Zebrafish (Danio rerio) | Rapid ex utero development, optical transparency of embryos, genetic tractability, high genetic similarity to humans. | In vivo imaging of organ development, high-throughput screening for bioactivity (e.g., anti-inflammatory, anti-angiogenic effects), and toxicity assessment. | mdpi.commdpi.comthieme-connect.com |

| Nematode (Caenorhabditis elegans) | Short lifecycle, well-defined genetics, simple nervous system, transparent body. | Studying effects on lifespan, stress resistance, and basic neurobehavioral pathways. |

| Fruit Fly (Drosophila melanogaster) | Powerful genetic tools, complex behaviors, conserved signaling pathways. | Investigating effects on development, metabolism, and neurodegeneration models. | mdpi.com |

The zebrafish model is particularly promising. nih.gov Its transparent embryos allow for real-time, in vivo observation of how this compound might affect developmental processes or disease progression in transgenic or xenograft models. mdpi.com This provides a dynamic, systems-level view that is not possible with in vitro assays alone.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of this compound requires the integration of multiple layers of biological data. mdpi.commdpi.com A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can connect the genetic basis of this compound production with its ultimate functional effects. biorxiv.org

Future research should apply this strategy to A. argyi by, for example, comparing the transcriptomes and metabolomes of different tissues or plants grown under different conditions. frontiersin.org This could reveal correlations between the expression of specific genes and the accumulation of this compound, helping to identify its biosynthetic pathway. researchgate.net Similarly, treating a model organism like zebrafish or a cell culture with this compound and subsequently performing transcriptomic or proteomic analysis could reveal the molecular pathways perturbed by the compound, offering clues to its mechanism of action. nih.gov This "guilt-by-association" approach is a powerful tool for generating hypotheses in natural product research. mdpi.com

Development of Advanced Analytical Platforms for In Situ and Real-Time Analysis in Research Settings

To fully understand the role of this compound within its native biological context, advanced analytical platforms capable of in situ and real-time analysis are required.

Key technologies for future investigation include:

Mass Spectrometry Imaging (MSI) : MSI techniques, such as MALDI-MSI, can visualize the precise spatial distribution of this compound and its precursors directly within sections of A. argyi leaves, stems, or roots. researchgate.netnih.gov This would provide invaluable information about the specific cells or tissues responsible for its synthesis and storage.

Nano-enabled Sensors : The development of highly sensitive and selective electrochemical or optical nanosensors could enable the real-time detection of this compound in living systems or microfluidic devices. mdpi.com

Integrated Analytical Systems : Combining separation techniques like liquid chromatography (LC) with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy remains crucial for the comprehensive analysis of complex plant extracts and for identifying novel, low-abundance analogs of this compound. nih.govmtoz-biolabs.com

These advanced platforms will allow researchers to move from static measurements of extracted compounds to a dynamic understanding of this compound's chemistry as it happens within a living system.

Q & A

Q. What are the key structural and pharmacological properties of Moxartenone, and how can they be validated experimentally?

Q. What natural sources yield this compound, and how can extraction efficiency be optimized?

- Methodological Answer : this compound is isolated from Artemisia argyi (Chinese mugwort). Extraction optimization involves testing solvent systems (e.g., methanol/water gradients), column chromatography (silica gel, RP-18), and techniques like ultrasound-assisted extraction. Yield should be quantified via LC-MS, with reproducibility ensured by triplicate trials and adherence to protocols for plant authentication (e.g., DNA barcoding) .

Q. How does this compound’s vasodilatory mechanism compare to other diterpenoids?

- Methodological Answer : Comparative studies should assess mechanisms via calcium channel blockade, NO pathway activation, or potassium channel modulation. Use patch-clamp electrophysiology for ion channel effects and ELISA for NO metabolite quantification. Contrast with structurally similar compounds (e.g., taxodione) to identify structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across experimental models be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in different vascular beds) require systematic review of experimental conditions: tissue preparation, agonist concentrations, and animal strain variability. Employ meta-analysis frameworks (e.g., PRISMA) to aggregate data, and validate findings via multi-lab replication studies with standardized protocols .

Q. What strategies improve the synthetic yield of this compound analogs for structure-activity studies?

- Methodological Answer : Semi-synthesis from abundant precursors (e.g., artemisinin) can be optimized using catalytic asymmetric synthesis or enzymatic biotransformation. Monitor reaction kinetics via GC-MS and optimize conditions (solvent, temperature) using Design of Experiments (DoE) models. Purity must be verified via chiral HPLC .

Q. How can computational modeling predict this compound’s off-target effects in complex biological systems?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against kinase or GPCR libraries. Validate predictions with in vitro kinase assays and transcriptomics (RNA-seq) in human endothelial cells. Apply machine learning (e.g., Random Forest) to prioritize high-risk targets .

Q. What ethical and reproducibility standards apply to in vivo studies of this compound’s chronic toxicity?

- Methodological Answer : Follow ARRIVE guidelines for animal studies: define sample size (power analysis), include sham controls, and report attrition. Toxicity endpoints (e.g., liver enzymes, histopathology) must be assessed blindly. Data transparency requires depositing raw results in repositories like Figshare .

Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Framework : Define Population (e.g., rat aorta), Intervention (this compound dosage), Comparison (standard vasodilators), Outcome (% inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.